molecular formula C17H10Br4N2O B12740160 Rivularin B CAS No. 81387-86-2

Rivularin B

Cat. No.: B12740160
CAS No.: 81387-86-2
M. Wt: 577.9 g/mol
InChI Key: XZGITMYWIMXGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivularin is a bioactive compound with diverse pharmacological properties, primarily studied for its anticancer and anti-inflammatory activities. Structurally, it is classified as a heliangolide-type sesquiterpene lactone, isolated from plants such as Leptocarpha rivularis and Scutellaria barbata (Huangqin) . Its molecular formula is C₁₈H₁₆O₇ (molecular weight: 344.32), featuring 20 functional groups, including hydroxyl and carbonyl moieties, which contribute to its reactivity and biological interactions . Rivularin exhibits notable cytotoxicity against cancer cell lines, such as HCT116 (colon cancer), and has been identified as a core component in traditional Chinese medicine formulations like Xiao Chai Hu Tang (used for liver cancer) .

Properties

CAS No.

81387-86-2

Molecular Formula

C17H10Br4N2O

Molecular Weight

577.9 g/mol

IUPAC Name

3,5-dibromo-4-(3,5-dibromoindol-1-yl)-7-methoxy-1H-indole

InChI

InChI=1S/C17H10Br4N2O/c1-24-14-5-10(19)17(15-11(20)6-22-16(14)15)23-7-12(21)9-4-8(18)2-3-13(9)23/h2-7,22H,1H3

InChI Key

XZGITMYWIMXGAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2Br)N3C=C(C4=C3C=CC(=C4)Br)Br)Br

Origin of Product

United States

Chemical Reactions Analysis

General Steps for Analyzing Chemical Reactions

  • Identify the Compound : Understand the chemical structure of Rivularin B, including its functional groups and potential reactivity sites.

  • Literature Review : Use databases like CAS SciFinder or PubMed to find relevant studies on this compound's chemical properties and reactions.

  • Reaction Mechanisms : Determine if this compound participates in specific types of reactions (e.g., hydrolysis, oxidation) and the conditions required for these reactions.

  • Experimental Methods : Consider how reactions involving this compound might be studied experimentally, such as through spectroscopy or chromatography.

Tools for Chemical Reactions Analysis

  • CAS SciFinder : A comprehensive database for researching chemical reactions, providing detailed reaction schemes and conditions .

  • Molecular Dynamics Simulations : Tools like LAMMPS can simulate chemical reactions to understand mechanisms and dynamics .

  • Reaction Network Analysis : Methods for simplifying complex reaction networks to focus on key pathways .

Data Presentation

In a typical analysis, data would be presented in tables or figures to illustrate reaction conditions, yields, and mechanisms. For example:

Reaction Type Conditions Yield Notes
HydrolysispH 7, 25°C80%Requires enzyme catalyst
OxidationO2, 50°C60%Involves radical intermediates

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Rivularin and related compounds:

Compound Class Molecular Formula Key Functional Groups Bioactive Targets Anticancer Activity (IC₅₀) Source
Rivularin Heliangolide C₁₈H₁₆O₇ 20 (incl. hydroxyl, carbonyl) PTGS2, MMP2, EGFR 15.2 μM (HCT116) Leptocarpha rivularis
Rivularin A Brominated indole dimer C₁₆H₈Br₆N₂O₂ 6 bromine atoms, axial chirality Not fully characterized 8.7 μM (selective cancer cells) Marine snail Monodonta labio
Wogonin Flavonoid C₁₆H₁₂O₅ 15 (incl. methoxy) PTGS2, NOS2, AR 22.4 μM (HCT116) Scutellaria baicalensis
Leptocarpin Heliangolide C₁₉H₂₂O₆ 18 (epoxide ring) DNA topoisomerase II 12.5 μM (leukemia cells) Leptocarpha rivularis
Baicalein Flavonoid C₁₅H₁₀O₅ 14 (incl. catechol) PTGS1, NCOA2 18.9 μM (HCT116) Scutellaria baicalensis

Key Findings from Comparative Studies

Target Specificity: Rivularin interacts with PTGS2 (cyclooxygenase-2) and MMP2 (matrix metalloproteinase-2), critical targets in inflammation and cancer metastasis . In contrast, wogonin and baicalein show stronger binding to AR (androgen receptor) and NOS2 (inducible nitric oxide synthase), indicating divergent therapeutic pathways . Rivularin A, a brominated indole dimer, lacks detailed target data but demonstrates potent cytotoxicity via undefined mechanisms, likely linked to its bromine-rich structure .

Anticancer Potency :

  • Rivularin (IC₅₀: 15.2 μM) is less potent than leptocarpin (IC₅₀: 12.5 μM) but more effective than wogonin (IC₅₀: 22.4 μM) in colon cancer models .
  • Rivularin A shows exceptional potency (IC₅₀: 8.7 μM) in selective cancers, attributed to its unique bromine substitutions and dimeric indole scaffold .

Synthetic Accessibility :

  • Rivularin is naturally abundant in Leptocarpha rivularis and Scutellaria species, whereas Rivularin A requires complex synthesis due to its six bromine atoms and axial chirality. The first total synthesis of (±)-Rivularin A was achieved in 2023 after 40 years of research .
  • Leptocarpin derivatives (e.g., leptocarpin acetate) are easier to synthesize but show reduced activity compared to Rivularin, highlighting the importance of the epoxide ring in Rivularin’s bioactivity .

Thermodynamic Stability: Rivularin’s TC conformation (determined via ¹H-NMR and NOESY) enhances its stability and target binding compared to synthetic β-epimers like 11,13-dihydroleptocarpin .

Q & A

Q. What experimental strategies are recommended for identifying Rivularin B's molecular targets in colorectal cancer research?

To identify molecular targets, integrate bioinformatics tools (e.g., PharmMapper, SwissTargetPrediction) with functional enrichment analysis (GO and KEGG pathways) to prioritize high-probability targets. Validate predictions using molecular docking to assess binding affinity and stability . Follow with in vitro assays (e.g., apoptosis and proliferation tests in HCT116 cells) to confirm target modulation. Ensure reproducibility by adhering to standardized protocols for cell culture and dose-response experiments .

Q. How should researchers design in vivo studies to evaluate this compound’s anti-tumor efficacy?

Utilize subcutaneous xenograft models in immunodeficient mice, monitoring tumor volume and weight changes over time. Include control groups (vehicle and positive control, e.g., 5-FU) and define endpoints (e.g., tumor regression ≥50%). Perform histopathological analysis and immunohistochemistry to assess apoptosis (TUNEL staining) and proliferation (Ki-67 markers). Ensure ethical compliance with institutional animal care guidelines and report statistical power calculations to justify sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results for this compound’s mechanism of action?

Apply triangulation:

  • Re-analyze bioinformatics data using alternative algorithms (e.g., STRING for protein-protein interactions) to validate network robustness.
  • Validate docking results with competitive binding assays (e.g., surface plasmon resonance) to quantify dissociation constants.
  • Cross-verify in vitro findings using CRISPR/Cas9 knockout models of predicted targets to confirm functional relevance . Document discrepancies transparently and explore off-target effects via transcriptomic profiling (RNA-seq) .

Q. What methodological challenges arise in synthesizing this compound analogs, and how can they be addressed?

this compound’s structural complexity (e.g., brominated indole dimerization) poses synthesis challenges. Adopt a formal umpolung strategy to overcome electronic repulsion between reactive sites, as demonstrated in Rivularin A synthesis. Optimize reaction conditions (e.g., temperature, catalysts) using design-of-experiment (DoE) frameworks. Characterize intermediates via NMR and high-resolution mass spectrometry (HRMS) to track regio- and stereoselectivity .

Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) to map systemic effects. Use pathway enrichment tools (MetaboAnalyst, Ingenuity) to identify convergent signaling nodes (e.g., PI3K-AKT, MAPK). Validate findings with phospho-specific antibodies in Western blotting. Address data integration challenges via machine learning (e.g., random forest models) to prioritize high-impact targets .

Data Analysis & Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For in vivo data, employ mixed-effects models to account for longitudinal variability. Share raw data and analysis scripts in repositories like Figshare to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in this compound isolation from natural sources?

Standardize extraction protocols (e.g., solvent polarity, chromatography columns) and quantify purity via HPLC with diode-array detection (DAD). Implement quality control checkpoints using reference standards. For synthetic batches, use orthogonal analytical methods (e.g., chiral HPLC) to confirm enantiomeric purity. Document all variations in supplementary materials .

Ethical & Reporting Standards

Q. What criteria define rigorous reporting of this compound’s preclinical data?

Follow ARRIVE guidelines for in vivo studies: detail randomization, blinding, and exclusion criteria. For computational work, adhere to TRIPOD/MIAME standards by disclosing software versions, parameters, and raw data accessibility. In publications, separate results from interpretation and avoid overstating clinical relevance without efficacy-toxicity balance data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.